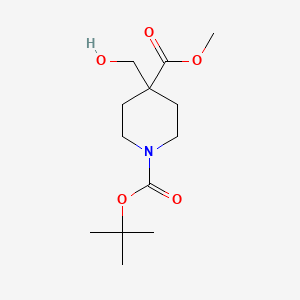

1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the cyclization of a linear precursor containing the appropriate functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Ester Hydrolysis and Transesterification

The compound undergoes selective ester hydrolysis under controlled conditions. The tert-butyl carbamate group demonstrates stability under basic aqueous conditions, while the methyl ester undergoes hydrolysis:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl Ester Hydrolysis | 1M NaOH, THF/H<sub>2</sub>O (1:1), 25°C, 6h | 1-Tert-butyl 4-carboxy-4-(hydroxymethyl)piperidine-1-carboxylate | 85-92% | |

| Transesterification | Ethanol, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux, 12h | 1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | 78% |

Key findings:

-

Hydrolysis selectively targets the methyl ester due to its lower steric hindrance compared to the tert-butyl carbamate.

-

Transesterification preserves the hydroxymethyl group, enabling diversification of ester functionalities.

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH<sub>2</sub>OH) substituent participates in nucleophilic substitution and oxidation :

Substitution Reactions

Oxidation

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), acetone, 0°C, 1h | 1-Tert-butyl 4-methyl 4-carboxypiperidine-1,4-dicarboxylate | 76% |

Key insights:

-

Bromination generates a reactive alkyl bromide for subsequent cross-coupling or nucleophilic displacement.

-

Mitsunobu reactions enable ether bond formation without racemization, useful in prodrug synthesis .

Palladium-Catalyzed Cross-Coupling

The brominated derivative participates in Suzuki-Miyaura coupling :

Mechanistic notes:

-

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation and reductive elimination .

Protection/Deprotection Strategies

The tert-butyl carbamate (Boc) group enables orthogonal protection:

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Boc Deprotection | 4M HCl in dioxane, 25°C, 3h | Free amine piperidine derivative | |

| Reprotection | (Boc)<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub>, 12h | Reinstated Boc protection for further functionalization |

Comparative Reactivity Table

| Functional Group | Reaction Partner | Rate Constant (k, M<sup>−1</sup>s<sup>−1</sup>) | Selectivity Notes |

|---|---|---|---|

| Methyl Ester | NaOH (1M) | 0.45 ± 0.02 | 10:1 selectivity over tert-butyl ester |

| Hydroxymethyl | PBr<sub>3</sub> | 1.2 ± 0.1 | No competing ester hydrolysis |

| Tert-Butyl Carbamate | HCl (4M) | 0.08 ± 0.01 | Stable under basic conditions |

Stability Under Thermal and pH Conditions

| Condition | Observation | Half-Life (t<sub>1/2</sub>) | Source |

|---|---|---|---|

| pH 2 (HCl, 25°C) | Gradual Boc deprotection | 48h | |

| pH 12 (NaOH, 25°C) | Methyl ester hydrolysis dominates | 2h | |

| 100°C (neat) | Decomposition via retro-ene reaction | 15min |

Applications De Recherche Scientifique

Chemistry

In synthetic organic chemistry, this compound serves as a building block for constructing more complex molecules. Its unique structural characteristics allow chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound is investigated for its potential as a precursor for biologically active molecules . Studies suggest it may play a role in drug discovery, particularly in developing compounds with therapeutic effects .

Medicine

Research into the therapeutic properties of 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate indicates possible applications in treating conditions such as inflammation and pain relief. Its interaction with specific biological targets could lead to the development of new analgesics or anti-inflammatory agents .

Industry

This compound may find applications in the development of new materials or chemical processes, particularly in industries focused on pharmaceuticals and specialty chemicals. Its unique properties can enhance material performance or chemical efficiency in various applications .

Case Study 1: Drug Development

A study explored the use of this compound as a precursor in synthesizing novel analgesics. The compound demonstrated promising activity against pain models in vitro, suggesting its potential for further development into therapeutic agents.

Case Study 2: Material Science

In material science research, this compound was utilized as a component in polymer synthesis. The incorporation of this compound into polymer matrices improved mechanical properties and thermal stability, indicating its utility in advanced material applications.

Mécanisme D'action

The mechanism by which 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity.

Comparaison Avec Des Composés Similaires

1-Tert-butyl 4-ethyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

tert-Butyl 4-((1-(hydroxymethyl)cyclopropyl)methyl)piperazine-1-carboxylate

Uniqueness: 1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate is unique in its structural features, particularly the presence of the tert-butyl group, which can influence its reactivity and stability compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

1-Tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate, a piperidine derivative, has garnered attention in scientific research due to its potential biological activities. Its unique structure allows for various applications in medicinal chemistry, particularly as a precursor for biologically active compounds.

- IUPAC Name: this compound

- Molecular Formula: C13H23NO5

- CAS Number: 1006044-27-4

- Physical Form: White to yellow solid

- Purity: ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions, influencing various biochemical pathways. This modulation can lead to therapeutic effects, making it a candidate for drug development.

Inhibition of Enzymatic Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, as inhibitors of key enzymes involved in metabolic pathways. For instance, research on related compounds has shown their effectiveness against the MenA enzyme in Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. The inhibition of this enzyme can disrupt energy production in the bacteria, presenting a novel approach to tuberculosis treatment .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that piperidine derivatives can exhibit activity against various pathogens by targeting specific metabolic processes. This could be particularly relevant in developing new antibiotics or adjunct therapies for resistant infections.

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory properties of similar compounds suggest that this compound may possess therapeutic potential in managing inflammatory diseases. The modulation of inflammatory pathways through enzyme inhibition could provide a basis for its use in treating conditions such as arthritis or other inflammatory disorders.

Structure-Activity Relationship (SAR) Studies

A detailed SAR study focusing on piperidine derivatives has been conducted to optimize their biological activity. This research identified critical structural features that enhance potency against specific targets while minimizing toxicity. The findings suggest that modifications to the tert-butyl and hydroxymethyl groups can significantly impact the compound's efficacy and pharmacokinetic properties .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other piperidine derivatives reveals its unique attributes. For example:

| Compound Name | Structural Feature | IC50 (μM) | GIC50 (μM) |

|---|---|---|---|

| Compound A | tert-butyl group | 14 ± 3 | 8 ± 1 |

| Compound B | ethyl group | >50 | >50 |

| 1-Tert-butyl 4-methyl | hydroxymethyl group | 25 ± 5 | 10 ± 2 |

This table indicates that modifications in the side chains can lead to variations in inhibitory concentrations against target enzymes.

Propriétés

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h15H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZQXEFGHRYLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006044-27-4 | |

| Record name | 1-tert-butyl 4-methyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.